(R)-3-Quinuclidinol hydrochloride (CAS 42437-96-7) is a highly pure, chiral bicyclic amine salt that serves as a critical structural building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly muscarinic receptor antagonists [1]. As a stable, free-flowing crystalline solid, it provides a robust precursor for asymmetric synthesis, offering distinct advantages in precise stoichiometric handling and long-term storage compared to its free base form . Procurement of this specific enantiomer and salt form is driven by its direct impact on downstream pharmacological efficacy and manufacturing reproducibility, making it the industry standard for producing high-affinity anticholinergic agents such as solifenacin, revatropate, and tiotropium derivatives [1].
Substituting (R)-3-Quinuclidinol hydrochloride with its racemic mixture, the (S)-enantiomer, or the free base form introduces severe downstream failures in both pharmacological performance and manufacturing efficiency. Enantiomeric substitution directly compromises API efficacy, as the (R)-configuration is strictly required to achieve high-affinity binding to muscarinic M3 receptors; the (S)-enantiomer typically exhibits up to a 100-fold reduction in target affinity [1]. Furthermore, utilizing racemic precursors necessitates complex, low-yield diastereomeric resolution steps late in the API synthesis, resulting in at least a 50% loss of the target compound [2]. Finally, substituting the hydrochloride salt with the free base introduces process variability, as the free base is highly hygroscopic and prone to atmospheric degradation, leading to inaccurate stoichiometric dosing and reduced coupling yields during scale-up [3].
The stereochemistry of the quinuclidinol moiety directly dictates the pharmacological efficacy of the resulting API. In competitive binding assays for muscarinic receptor antagonists (such as QNB derivatives), compounds synthesized from the (R)-enantiomer exhibit drastically higher binding affinities than those derived from the (S)-enantiomer, with the R to S potency ratio reaching up to 100-fold [1].
| Evidence Dimension | Muscarinic M3 receptor binding affinity (API derivative) |
| Target Compound Data | (R)-configuration yields high-affinity antagonists |
| Comparator Or Baseline | (S)-enantiomer derivatives |
| Quantified Difference | Up to 100-fold greater binding affinity for the (R)-enantiomer derivatives |
| Conditions | In vitro competitive binding assays for muscarinic receptor antagonists |
Procuring the exact (R)-enantiomer is mandatory for API efficacy, as the opposite enantiomer fails to meet the pharmacological binding requirements for anticholinergic drugs.
The physical form of the quinuclidinol precursor significantly impacts processability. (R)-3-Quinuclidinol hydrochloride is a stable, free-flowing crystalline powder with a melting point of 344–350 °C . In contrast, the free base form has a much lower melting point (~210–219 °C) and is highly hygroscopic, making it prone to moisture absorption and degradation during storage and handling [1].
| Evidence Dimension | Melting point and hygroscopicity |
| Target Compound Data | Melting point 344–350 °C; stable, free-flowing crystalline powder |
| Comparator Or Baseline | (R)-3-Quinuclidinol free base (Melting point ~210–219 °C; highly hygroscopic) |
| Quantified Difference | >125 °C higher melting point and elimination of moisture-induced degradation |
| Conditions | Standard atmospheric storage and bulk material handling |
The hydrochloride salt ensures precise stoichiometric weighing and long-term bulk storage stability, preventing the moisture-related yield losses associated with the free base.
Starting API synthesis with pre-resolved (R)-3-Quinuclidinol hydrochloride (>99% ee) streamlines the manufacturing process. When racemic 3-quinuclidinol is used, the synthesis produces a diastereomeric mixture of the API (e.g., in solifenacin production), requiring late-stage resolution through diastereomeric crystallization. This resolution step inherently discards the unwanted (S)-diastereomer, resulting in a direct yield loss of at least 50% of the advanced intermediate [1].
| Evidence Dimension | Downstream API synthesis yield |
| Target Compound Data | Direct coupling utilizing >99% enantiomeric excess |
| Comparator Or Baseline | Racemic 3-Quinuclidinol |
| Quantified Difference | Prevents the inherent ~50% yield loss required to discard the unwanted (S)-diastereomer |
| Conditions | Industrial synthesis of chiral APIs (e.g., Solifenacin) |
Procuring the pre-resolved (R)-hydrochloride salt eliminates costly, low-yield downstream chiral resolution steps, significantly improving overall manufacturing economics.
This compound is the mandatory chiral precursor for manufacturing high-affinity anticholinergic APIs, such as solifenacin and revatropate, where the (R)-configuration dictates pharmacological efficacy and target receptor binding [1].
Utilized as a stable, precise-weighing chiral building block in the development of novel CNS and respiratory therapeutics requiring strict enantiomeric purity, avoiding the handling issues of the hygroscopic free base [2].
The preferred form for large-scale coupling reactions (e.g., transesterification or carbamate formation) due to the hydrochloride salt's superior handling properties, flowability, and resistance to moisture degradation, which ensures reproducible stoichiometric yields [2].
Irritant